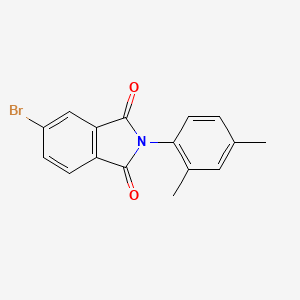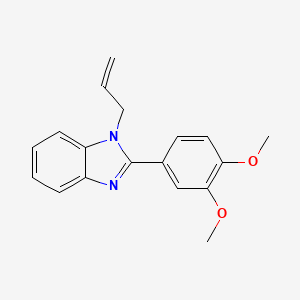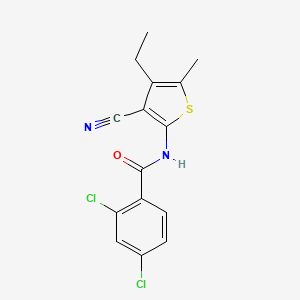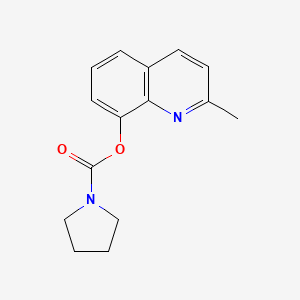![molecular formula C21H15N3O2 B5870561 4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline](/img/structure/B5870561.png)
4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline is an organic compound that features a nitro group, a phenylethynyl group, and an aniline derivative
Métodos De Preparación
The synthesis of 4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Alkyne Addition: The addition of a phenylethynyl group to the aromatic ring.
Schiff Base Formation: The reaction of the nitroaniline derivative with an aldehyde or ketone to form the Schiff base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group and phenylethynyl group can participate in various biochemical pathways, potentially leading to the inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline include:
4-nitroaniline: A simpler compound with a nitro group attached to an aniline ring.
4-nitro-N-phenylaniline: Similar structure but lacks the phenylethynyl group.
4-nitro-N-[(2,4,6-triethylphenyl)methylideneamino]aniline: Contains different substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of the nitro group, phenylethynyl group, and Schiff base structure, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)21-14-12-20(13-15-21)23-22-16-19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-16,23H/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIILUTMYLAXKCK-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-methylquinoxalin-2-yl)amino]benzoate](/img/structure/B5870492.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)

![N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![N-[(2-methylphenyl)carbamothioyl]propanamide](/img/structure/B5870530.png)




![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
![2-[benzyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B5870562.png)

